ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate
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Overview
Description
Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its versatile applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound has a molecular formula of C11H9N3O5 and a molecular weight of 263.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate typically involves the condensation of o-phenylenediamine with α-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with ethyl oxalyl chloride in the presence of a base, followed by nitration using nitric acid . Another method involves the use of α-halo ketones or α-halo-β-ketoesters with o-phenylenediamines under acidic conditions .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often focus on green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 7-amino-3-oxo-4H-quinoxaline-2-carboxylate.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 7-amino-3-oxo-4H-quinoxaline-2-carboxylate.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential anticancer properties and its role as a kinase inhibitor.
Mechanism of Action
The mechanism of action of ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate
- Benzyl 6,7-dichloro-3-methyl quinoxaline-2-carboxylate
- Indole derivatives : These compounds share similar heterocyclic structures and exhibit comparable biological activities .
Uniqueness
Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is unique due to its specific nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .
Biological Activity
Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including this compound, have been shown to exhibit a wide range of biological activities, such as anticancer , antimicrobial , antiviral , and anti-inflammatory effects. These compounds are structurally characterized by the fused quinoxaline ring system, which is crucial for their biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives. This compound has been evaluated for its efficacy against various cancer cell lines. For instance, it demonstrated promising activity with IC50 values in the low micromolar range against human cancer cell lines such as HCT116 (colon cancer) and MCF-7 (breast cancer) .
Case Study: Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the quinoxaline scaffold significantly influence its anticancer activity. The presence of electron-donating groups at specific positions enhances potency, while electron-withdrawing groups tend to reduce it. For example, compounds with methoxy substituents showed improved activity compared to their halogenated counterparts .
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HCT116 | 2.5 | |
Ethyl 7-nitro derivative | MCF-7 | 9.0 | |
Doxorubicin (control) | MCF-7 | 11.77 ± 4.57 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The mechanism is believed to involve inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .
The biological activities of this compound can be attributed to several mechanisms:
- Kinase Inhibition : It acts as a dual inhibitor of Pim kinases (Pim1 and Pim2), which are implicated in cancer progression and drug resistance. This inhibition leads to reduced cell proliferation in cancer cells expressing high levels of these kinases .
- Radical Generation : Under UV irradiation, quinoxaline derivatives can generate reactive oxygen species (ROS), contributing to their anticancer effects by inducing oxidative stress in tumor cells .
Properties
CAS No. |
78115-65-8 |
---|---|
Molecular Formula |
C11H9N3O5 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate |
InChI |
InChI=1S/C11H9N3O5/c1-2-19-11(16)9-10(15)13-7-4-3-6(14(17)18)5-8(7)12-9/h3-5H,2H2,1H3,(H,13,15) |
InChI Key |
RGAAOKDXIMNYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origin of Product |
United States |
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